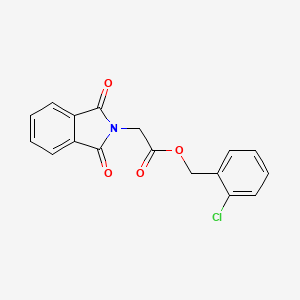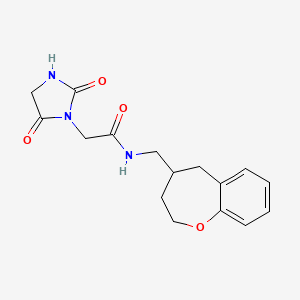![molecular formula C18H21ClN4O2 B5684165 2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5684165.png)
2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide is a synthetic compound that belongs to the class of pyrimidine-based kinase inhibitors. It is commonly referred to as CP-690,550 and is primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
CP-690,550 works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways that regulate immune cell function. By inhibiting JAKs, CP-690,550 reduces the production of cytokines and other inflammatory molecules, which helps to reduce inflammation and suppress the immune system.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), which are all involved in the immune response. In addition, the compound has been shown to reduce the proliferation of T cells, which are a type of immune cell that plays a key role in autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-690,550 is its specificity for JAKs, which makes it a promising candidate for the treatment of autoimmune diseases. However, the compound also has some limitations. It has been shown to have some off-target effects, which can lead to unwanted side effects. In addition, the compound has a short half-life, which can make it difficult to administer in some cases.
Future Directions
There are a number of potential future directions for the study of CP-690,550. One area of research is the development of new JAK inhibitors that are more specific and have fewer off-target effects. Another area of research is the use of CP-690,550 in combination with other drugs to enhance its efficacy and reduce its side effects. Finally, there is also ongoing research into the potential use of CP-690,550 in the treatment of other autoimmune diseases and inflammatory conditions.
Synthesis Methods
CP-690,550 is synthesized through a multi-step process that involves the reaction of 4-chloro-2-methylphenol with 2,3,5-trichloropyridine to form 2-(4-chloro-2-methylphenoxy)-5-chloropyridine. This intermediate is then reacted with piperidine and acetic anhydride to form the final product, 2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and suppressing the immune system, which makes it a promising candidate for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, the compound has also been studied for its potential use in the treatment of transplant rejection and multiple sclerosis.
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(1-pyrimidin-2-ylpiperidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-13-10-14(19)5-6-16(13)25-12-17(24)22-15-4-2-9-23(11-15)18-20-7-3-8-21-18/h3,5-8,10,15H,2,4,9,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSWONNBQHRQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2CCCN(C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(1-pyrimidin-2-ylpiperidin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride](/img/structure/B5684082.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5684100.png)
![5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5684106.png)


![1-(2-fluorophenyl)-2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5684136.png)
![2,4-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B5684139.png)
![N-(4-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684142.png)

![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5684154.png)
![methyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5684164.png)
![9-(2-morpholinylacetyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5684179.png)
![N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5684188.png)